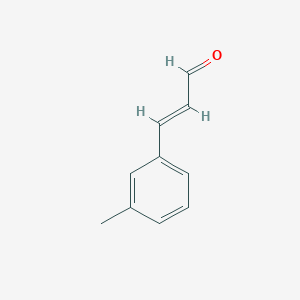![molecular formula C18H15BrN2O3S B3039000 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 946387-38-8](/img/structure/B3039000.png)
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
Übersicht
Beschreibung
“10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione” is a spirocyclic oxindole . Spirocyclic oxindoles are a class of small molecules that have been found to inhibit cell proliferation and induce apoptosis in cancer cells . They are considered promising in the field of targeted cancer therapy .
Molecular Structure Analysis
The molecular structure of “10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione” is characterized by a rigid heterocyclic ring fused at the 3-position of the oxindole core . The structure is further characterized by varied substitution around it .Chemical Reactions Analysis
While specific chemical reactions involving “10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione” are not detailed in the retrieved information, spirocyclic oxindoles in general are known to be involved in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
Spiro[indoline-3,2′-thiazolidine]-2,4′-diones, which include compounds related to 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione, have been researched for their antileukemic properties. The study by Rajopadhye and Popp (1987) explored the synthesis of such compounds and evaluated their activity in leukemia screen tests, showing promising results in this domain (Rajopadhye & Popp, 1987).
Antimicrobial Evaluation
Research by Thadhaney et al. (2010) demonstrated the antimicrobial potential of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, a category closely related to the compound . This study highlighted the synthesis and structural confirmation of these compounds, along with their antimicrobial activity, offering insights into their potential application in combating microbial infections (Thadhaney et al., 2010).
Antihistamine Agents
A study by Arya et al. (2012) focused on the synthesis of fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, assessing their ability to act as antihistamine agents. The research demonstrated significant potential in this area, showcasing the compound's relevance in medicinal chemistry (Arya et al., 2012).
Corrosion Inhibition
The corrosion inhibition properties of indoline compounds, including variants of the spiro[indoline-3,2′-thiazolidine]-2,4′-dione, were explored by Yadav et al. (2015). This research provides valuable insights into the application of these compounds in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2015).
Antifungal and Antitubercular Properties
Dandia et al. (2004) synthesized spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones and evaluated their antifungal and antitubercular activities. Their findings highlight the potential of these compounds in treating fungal infections and tuberculosis (Dandia et al., 2004).
Wirkmechanismus
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, are known to interact with the p53-mdm2 protein-protein interaction . This interaction plays a crucial role in the regulation of the tumor suppressor protein p53 .
Mode of Action
They achieve this by inhibiting the p53-MDM2 interaction, leading to the reactivation of p53 in tumor tissues .
Biochemical Pathways
The inhibition of the p53-mdm2 interaction by spirocyclic oxindoles can lead to the reactivation of p53, a key player in several biochemical pathways related to cell cycle regulation and apoptosis .
Result of Action
Spirocyclic oxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting the activities of normal cells .
Zukünftige Richtungen
The future directions for “10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione” and other spirocyclic oxindoles involve the design and discovery of more potent analogues with high efficacy and low side effects for the treatment of cancer . This is due to their promising role in targeted cancer therapy .
Biochemische Analyse
Biochemical Properties
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione plays a crucial role in biochemical reactions, particularly in the inhibition of protein-protein interactions. This compound has been shown to interact with the tumor suppressor protein p53 and its negative regulator MDM2 . By inhibiting the p53-MDM2 interaction, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione stabilizes and activates p53, leading to the induction of apoptosis in cancer cells . Additionally, this compound has been reported to interact with other proteins involved in cell cycle regulation and apoptosis, further enhancing its anticancer potential .
Cellular Effects
The effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating the p53 pathway and inhibiting cell proliferation . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione has been shown to inhibit the growth of tumor cells without affecting normal cells, highlighting its selectivity and potential as a targeted anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves several key interactions at the molecular level. This compound binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53 . As a result, p53 accumulates in the cell, leading to the activation of its target genes involved in apoptosis and cell cycle arrest . Additionally, 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione may inhibit other enzymes and proteins involved in cell survival and proliferation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione maintains its anticancer activity and continues to induce apoptosis in cancer cells without causing significant toxicity to normal cells .
Dosage Effects in Animal Models
The effects of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione while minimizing potential adverse effects .
Metabolic Pathways
10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys . The interaction of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione with metabolic enzymes may also affect the levels of other metabolites and influence metabolic flux .
Transport and Distribution
The transport and distribution of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione within cells and tissues are mediated by various transporters and binding proteins . This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cancer cells . The presence of targeting signals and post-translational modifications may direct 10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione to specific compartments or organelles, where it can exert its effects on cellular processes . The subcellular localization of this compound is essential for its interaction with target proteins and the induction of apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
5'-bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-24-13-6-4-12(5-7-13)21-16(22)10-25-18(21)14-9-11(19)3-8-15(14)20-17(18)23/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVAORQDUAOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142213 | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946387-38-8 | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3′-(4-ethoxyphenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)
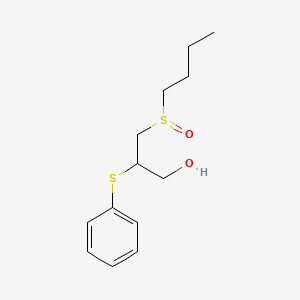
![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)
![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)
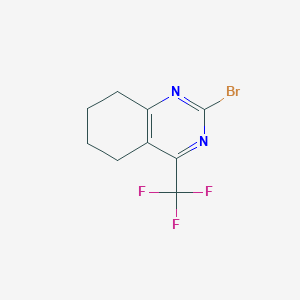
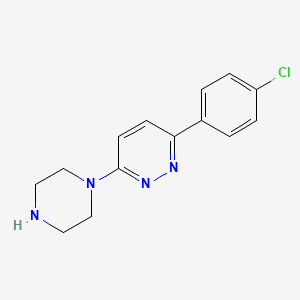

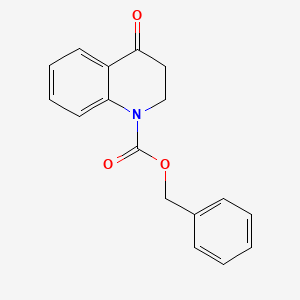
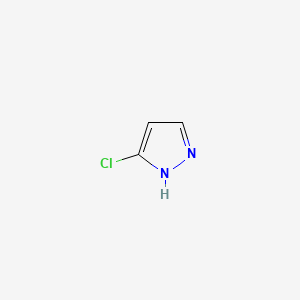
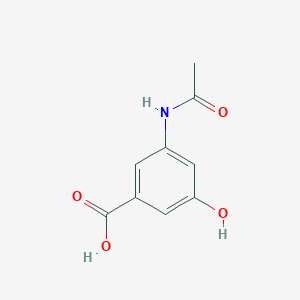
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
